molecular formula C16H18ClNO2 B2743795 (R)-alpha-(1-naphthalenylmethyl)-proline-HCl CAS No. 637020-97-4

(R)-alpha-(1-naphthalenylmethyl)-proline-HCl

Cat. No.: B2743795
CAS No.: 637020-97-4
M. Wt: 291.78
InChI Key: GRQIHOFBGXIZHC-PKLMIRHRSA-N
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Description

®-alpha-(1-naphthalenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a naphthalene ring attached to the alpha carbon of the proline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

®-alpha-(1-naphthalenylmethyl)-proline-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a related compound, BOC-®-ALPHA-(1-NAPHTHALENYLMETHYL)-PROLINE, suggests that it should be handled with care . If inhaled or ingested, medical attention should be sought immediately . It should be stored in a safe place and used only for R&D purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(1-naphthalenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available ®-proline and 1-naphthalenemethanol.

    Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the alpha carbon of proline and the methylene group of 1-naphthalenemethanol. This is usually achieved through a nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-alpha-(1-naphthalenylmethyl)-proline-HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Synthesis: This method enhances the efficiency and scalability of the reaction.

    Purification: Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(1-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The proline moiety can undergo substitution reactions, particularly at the alpha carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Naphthoquinones and related compounds.

    Reduction Products: Dihydronaphthalene derivatives.

    Substitution Products: Various substituted proline derivatives.

Mechanism of Action

The mechanism of action of ®-alpha-(1-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors that recognize the proline moiety.

    Pathways Involved: It modulates various biochemical pathways, including those involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(1-naphthalenylmethyl)-proline-HCl: The enantiomer of the compound, with different biological activity.

    Naphthalene Derivatives: Compounds like 1-naphthalenemethanol and naphthoquinones.

    Proline Derivatives: Compounds such as ®-proline and its various substituted forms.

Uniqueness

®-alpha-(1-naphthalenylmethyl)-proline-HCl is unique due to its chiral nature and the presence of both naphthalene and proline moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIHOFBGXIZHC-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980027
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-97-4
Record name 2-[(Naphthalen-1-yl)methyl]proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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